1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol This compound features a cyclopropane ring attached to a benzyl group, which is further substituted with a tert-butyl group
Vorbereitungsmethoden
The synthesis of 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine typically involves the reaction of tert-butyl benzyl chloride with cyclopropanamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and tert-butyl group can influence the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine include:
1-(4-(Tert-butyl)benzyl)cyclopropanamine: A closely related compound with similar structural features.
1-Benzyl-4-tert-butylbenzene: Lacks the cyclopropane ring but shares the benzyl and tert-butyl groups.
4-(4-Bromophenethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclopropane ring.
Eigenschaften
Molekularformel |
C14H21N |
---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
1-[(4-tert-butylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-13(2,3)12-6-4-11(5-7-12)10-14(15)8-9-14/h4-7H,8-10,15H2,1-3H3 |
InChI-Schlüssel |
AAHODVLLSRNEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.